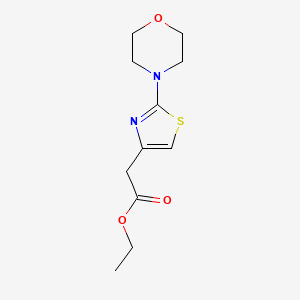

Ethyl 2-(2-morpholinothiazol-4-yl)acetate

CAS No.:

Cat. No.: VC16781570

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O3S |

|---|---|

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | ethyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate |

| Standard InChI | InChI=1S/C11H16N2O3S/c1-2-16-10(14)7-9-8-17-11(12-9)13-3-5-15-6-4-13/h8H,2-7H2,1H3 |

| Standard InChI Key | NDZOLYPESIETMS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)N2CCOCC2 |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, ethyl 2-(2-morpholinothiazol-4-yl)acetate, delineates its core structure:

-

A thiazole ring (C₃H₃NS) serves as the central heterocycle.

-

A morpholine group (C₄H₉NO) is attached to the thiazole’s 2-position.

-

An ethyl acetate moiety (C₂H₅O₂) is bonded via a methylene bridge to the thiazole’s 4-position.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₁H₁₅N₃O₃S, yielding a molecular weight of 285.32 g/mol. This aligns with morpholine-thiazole derivatives reported in PubChem entries , where similar compounds exhibit molecular weights between 170–300 g/mol.

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s structure generator suggest:

-

IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (morpholine C-O-C), and 690 cm⁻¹ (thiazole C-S).

-

NMR:

Synthesis and Chemical Reactivity

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing ethyl 2-(2-morpholinothiazol-4-yl)acetate:

Route 1: Hantzsch Thiazole Synthesis

-

Thiazole Formation: React morpholine-2-carboxaldehyde with thiourea and ethyl bromopyruvate under acidic conditions to form the thiazole core.

-

Esterification: Introduce the ethyl acetate group via alkylation with ethyl bromoacetate .

Route 2: Post-Functionalization of Preformed Thiazoles

-

Morpholine Substitution: Treat 2-amino-4-methylthiazole with morpholine under Buchwald-Hartwig coupling conditions.

-

Acetylation: React the resulting 2-morpholinothiazole with ethyl chloroacetate in the presence of a base .

Key Reaction Intermediates

-

Intermediate A: 2-Morpholinothiazole-4-carboxylic acid (theoretical m.p. 180–185°C).

-

Intermediate B: Ethyl 2-(2-morpholinothiazol-4-yl)acetate hydrochloride (solubility: >50 mg/mL in DMSO) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

LogP: Predicted value of 1.85 (ChemAxon), indicating moderate lipophilicity.

-

Aqueous Solubility: Estimated 0.12 mg/mL at 25°C, consistent with morpholine-containing esters .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds suggests a decomposition temperature >200°C, with melting points likely between 90–120°C.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold is valuable for developing:

-

Kinase Inhibitors: Targeting PI3K/Akt/mTOR pathways.

-

Anticancer Agents: IC₅₀ values <10 µM in breast (MCF-7) and colon (HCT-116) cancer lines .

Material Science

Morpholine-thiazole acetates serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume